An In-Depth Technical Guide to the Physical Properties of Ethyl 7-amino-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 7-amino-1H-indole-2-carboxylate
This guide provides a comprehensive overview of the physical properties of Ethyl 7-amino-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical methodologies for its characterization, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are implicated in numerous biological activities, serving as scaffolds for antifungal, antitumor, and anti-inflammatory agents.[2] Ethyl 7-amino-1H-indole-2-carboxylate belongs to this vital class of molecules. As a bifunctional molecule, it features the core indole-2-carboxylate ester common in drug design, combined with an amino group on the benzene ring, which provides a key reactive handle for further chemical modification and can significantly influence the molecule's electronic properties and biological interactions. Understanding the precise physical properties of this specific isomer is paramount for its effective utilization in synthesis, formulation, and biological screening.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical properties is the foundation for all subsequent experimental work. These values dictate choices in reaction conditions, purification methods, and formulation strategies.
| Property | Data | Source / Method |
| IUPAC Name | Ethyl 7-amino-1H-indole-2-carboxylate | - |
| CAS Number | 71056-61-6 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | Calculated |
| Appearance | Data not available in cited literature. | - |
| Melting Point | Data not available in cited literature. | - |
| Boiling Point | Data not available in cited literature. | - |
| Solubility | Data not available in cited literature. | - |
Methodologies for Experimental Characterization
The following sections detail the authoritative protocols for determining the key physical properties of Ethyl 7-amino-1H-indole-2-carboxylate. The causality behind procedural steps is explained to ensure a deep understanding of the methodology.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While traditional capillary melting point apparatus provides a range, Differential Scanning Calorimetry (DSC) is the preferred method in an industrial setting. It offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The sharpness of the melting endotherm is a robust indicator of sample purity—impurities typically lead to a broadened peak at a depressed temperature.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of Ethyl 7-amino-1H-indole-2-carboxylate into a standard aluminum DSC pan.
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Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an identical, empty sealed pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a temperature at least 25°C below the expected melting point (a preliminary range-finding experiment may be necessary).
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Ramp the temperature at a controlled rate, typically 5-10°C/min, under a constant inert nitrogen gas purge (20-50 mL/min) to prevent oxidative degradation.
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Continue heating to a temperature at least 25°C above the completion of the melting event.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow vs. temperature thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
Workflow Diagram: Melting Point Determination by DSC
Caption: Workflow for determining melting point using DSC.
Solubility Profiling
Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A kinetic solubility screen across a panel of pharmaceutically relevant solvents is essential. This protocol uses a high-throughput method to classify solubility, which is crucial for early-stage compound assessment.
Protocol:
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Solvent Selection: Prepare a panel of solvents including, but not limited to: water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
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Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). This is necessary because many organic compounds have poor aqueous solubility, and DMSO serves as a standard vehicle.
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Assay Plate Preparation: Dispense 99 µL of each test solvent into the wells of a 96-well plate.
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Compound Addition: Add 1 µL of the DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO co-solvent.
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Incubation and Measurement:
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Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
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Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
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Data Analysis: Compare the light scattering of the sample wells to control wells (solvent with 1% DMSO only). A significant increase in scattering indicates precipitation and thus, insolubility at that concentration. The compound is deemed "soluble" if the reading is comparable to the control.
Workflow Diagram: Kinetic Solubility Screening
Caption: High-throughput kinetic solubility assessment workflow.
Spectroscopic and Structural Characterization
Expertise & Rationale: A combination of spectroscopic techniques is required for unambiguous structure confirmation and to establish a reference fingerprint for future batch-to-batch quality control.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.
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Protocol:
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Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indoles, as it effectively solubilizes the compound and the labile N-H protons are often clearly visible.
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
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Expected ¹H NMR Features: Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons (whose splitting patterns will confirm the 7-amino substitution pattern), the C3-proton of the indole ring (typically a singlet or narrow triplet), and the N-H protons of the indole and amino groups.
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Expected ¹³C NMR Features: Resonances for the ester carbonyl carbon, the two carbons of the ethyl group, and the distinct aromatic and pyrrolic carbons of the indole core.
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B. Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
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Protocol:
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Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact and collect the spectrum.
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Expected Key Vibrations (cm⁻¹): N-H stretching (for both indole and amino groups, typically 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), the ester C=O stretch (a strong band around 1680-1710 cm⁻¹), and C=C stretching in the aromatic region (1400-1600 cm⁻¹).
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C. Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.
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Protocol:
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Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
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Infuse the solution into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using an electrospray ionization (ESI) source.
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Acquire the spectrum in positive ion mode.
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Expected Result: The primary observation should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₁H₁₃N₂O₂⁺ (205.0977). The high-resolution measurement allows for confirmation of the elemental composition.
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Stability and Storage
While specific stability data for Ethyl 7-amino-1H-indole-2-carboxylate is not published, general principles for amino-substituted aromatic compounds should be followed.
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Light Sensitivity: Aromatic amines can be susceptible to photochemical degradation. It is recommended to store the compound in amber vials or protected from direct light.
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Oxidative Stability: The amino group can be prone to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.
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Storage Conditions: The compound should be stored in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
Conclusion
Ethyl 7-amino-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides authoritative, field-tested protocols for their determination. By applying these rigorous methodologies—from high-precision DSC for thermal analysis to HRMS for structural confirmation—researchers can ensure the quality and integrity of their work, paving the way for the successful application of this compound in drug discovery and beyond.
References
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Chemcas. (n.d.). 1H-Indole-2-carboxylicacid,7-amino-,ethylester(9CI) (CAS 71056-61-6). Retrieved January 7, 2026, from [Link]
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(3), 11-24.
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]
